Benzoxonium chloride

Übersicht

Beschreibung

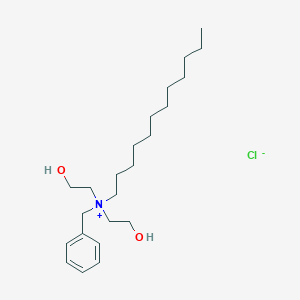

Benzoxonium chloride is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties . It is commonly used in various pharmaceutical and industrial applications due to its effectiveness in eliminating bacteria and other pathogens . The compound is known by its IUPAC name, N-benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoxonium chloride is synthesized through a quaternization reaction. The process involves the reaction of dodecyldimethylamine with benzyl chloride in the presence of a solvent such as acetonitrile . The reaction is typically carried out at a temperature of around 60°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is stirred continuously to maintain uniformity, and the product is purified through crystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen: Benzoxoniumchlorid unterliegt aufgrund des Vorhandenseins der quartären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Hydroxidionen oder andere Anionen, die das Chloridion aus der quartären Ammoniumgruppe verdrängen können.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen erfordern typischerweise starke Oxidations- oder Reduktionsmittel und werden unter kontrollierten Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene quartäre Ammoniumsalze ergeben, während Oxidationsreaktionen oxidierte Derivate von Benzoxoniumchlorid erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzoxonium chloride (also referred to as Benzalkonium chloride or BKC) is widely utilized in the pharmaceutical industry due to its antimicrobial efficacy. It serves multiple roles:

- Antiseptic and Preservative : BKC is commonly incorporated into topical formulations such as creams, ointments, and gels to prevent microbial contamination. Its ability to disrupt microbial cell membranes makes it effective against bacteria, fungi, and viruses .

- Formulation Excipients : It acts as a preservative excipient in various pharmaceutical products, ensuring the stability and safety of medications .

Table 1: Pharmaceutical Uses of this compound

| Application | Form | Purpose |

|---|---|---|

| Antiseptics | Solutions, creams | Microbial control |

| Preservatives | Ointments, gels | Prevent contamination |

| Inhalation products | Nebulizers, inhalers | Antimicrobial action |

| Eye care products | Eye drops | Disinfection |

Healthcare Applications

In healthcare settings, BKC is extensively used for its disinfectant properties:

- Surface Disinfectants : BKC formulations are employed in hospitals and clinics to disinfect surfaces and medical instruments, effectively eliminating pathogens .

- Hand Sanitizers : The compound is a key ingredient in hand sanitizers, providing persistent antimicrobial activity compared to alcohol-based sanitizers .

Case Study: Efficacy of BKC in Hospital Settings

A study demonstrated that BKC-based disinfectants significantly reduced microbial load on surfaces in a hospital environment. The results indicated a 99.9% reduction in bacterial counts after application on high-touch surfaces over a 24-hour period .

Environmental Applications

This compound also plays a role in environmental decontamination:

- Chemical and Biological Decontamination : Research has shown that BKC can degrade organophosphate pesticides and combat biological agents like Francisella tularensis, making it valuable for military and civil defense applications against chemical or biological threats .

- Agricultural Use : It is used as a disinfectant in food processing facilities to ensure hygiene standards are met .

Table 2: Environmental Applications of this compound

| Application | Field | Impact |

|---|---|---|

| Decontamination of pesticides | Agriculture | Reduces chemical residues |

| Biological agent neutralization | Military/Civil Defense | Enhances safety against biological threats |

Regulatory Status and Safety Considerations

The use of this compound is subject to regulatory scrutiny due to concerns about microbial resistance and potential toxicity. Studies indicate that frequent exposure can lead to the development of resistant strains of bacteria . Regulatory bodies recommend monitoring its concentration in consumer products to mitigate these risks.

Wirkmechanismus

The mechanism of action of benzoxonium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This action effectively eliminates bacteria and other pathogens, making this compound a potent antiseptic and disinfectant .

Vergleich Mit ähnlichen Verbindungen

Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.

Benzethonium Chloride: Known for its antimicrobial activity and used in various disinfectant formulations.

Uniqueness: Benzoxonium chloride stands out due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes and exert its antiseptic effects .

Biologische Aktivität

Benzoxonium chloride, a quaternary ammonium compound, is known for its biological activity, particularly its antimicrobial properties. This article provides a detailed examination of its biological effects, mechanisms of action, and implications in various fields, including pharmaceuticals and healthcare.

Chemical Structure and Properties

This compound (BzC) is characterized by its cationic nature, which allows it to interact effectively with microbial cell membranes. Its structure enables it to disrupt lipid bilayers, leading to cell lysis and death. The biological activity of BzC is influenced by the length of the alkyl chain attached to the nitrogen atom; shorter chains tend to be less effective against certain microorganisms.

Antimicrobial Activity

Mechanism of Action:

- Cell Membrane Disruption: BzC acts primarily by altering the permeability of microbial cell membranes. This disruption leads to leakage of cellular contents and eventual cell death. The compound's cationic properties facilitate its binding to negatively charged components of the microbial membrane, enhancing its efficacy against bacteria, fungi, and viruses .

- Concentration-Dependent Effects: The antimicrobial efficacy of BzC varies with concentration. At low concentrations, it may exhibit bacteriostatic properties, while higher concentrations can lead to bactericidal effects. Gram-positive bacteria are generally more susceptible than gram-negative bacteria due to differences in their cell wall structures .

Table 1: Antimicrobial Efficacy of this compound Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Resistance |

|---|---|---|

| Staphylococcus aureus | 0.5 - 4 µg/mL | Efflux pumps |

| Escherichia coli | 2 - 16 µg/mL | Membrane impermeability |

| Candida albicans | 1 - 8 µg/mL | Biofilm formation |

| Influenza virus | 0.1 - 1 µg/mL | Envelope stability |

Case Studies

-

Ocular Toxicity Study:

A study evaluated the effects of low concentrations of BzC on human corneal stromal fibroblasts (HCSFs). Results indicated that even at concentrations as low as , BzC significantly reduced cell viability and mitochondrial respiration. The expression of extracellular matrix (ECM) proteins was also diminished, indicating potential long-term effects on corneal health . -

Impact on Antimicrobial Resistance:

A review analyzed over 3,600 articles related to BzC's impact on antimicrobial resistance (AMR). It was found that exposure to BzC could lead to increased minimum inhibitory concentrations (MICs) in certain bacterial strains, suggesting a potential for developing resistance mechanisms such as efflux pump activation . However, clinical relevance remains uncertain due to a lack of comprehensive studies linking laboratory findings with real-world outcomes.

Applications in Pharmaceuticals

This compound is widely utilized in pharmaceutical formulations due to its broad-spectrum antimicrobial properties. It serves as an active ingredient in various products including:

Eigenschaften

IUPAC Name |

benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSQFLGKGQEVCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041906 | |

| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19379-90-9 | |

| Record name | Benzoxonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.